Home > Products > Screening Compounds P37810 > Enpatoran hydrochloride
Enpatoran hydrochloride -

Enpatoran hydrochloride

Catalog Number: EVT-10956570
CAS Number:
Molecular Formula: C16H16ClF3N4
Molecular Weight: 356.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enpatoran hydrochloride, also known as M5049, is a novel compound primarily investigated for its role as a potent and selective inhibitor of Toll-like receptors 7 and 8 (TLR7/8). These receptors are significant in the immune response, particularly in autoimmune diseases. Enpatoran has been under clinical trials for conditions such as systemic lupus erythematosus, cutaneous lupus erythematosus, and COVID-19 pneumonia, indicating its potential therapeutic applications in various autoimmune disorders and viral infections .

Source

Enpatoran hydrochloride is derived from synthetic processes aimed at creating selective inhibitors for TLR7/8. The compound's development is linked to its ability to modulate immune responses, making it a candidate for treating autoimmune diseases .

Classification

Enpatoran hydrochloride is classified as a small molecule drug. It is currently categorized as investigational, meaning it is still undergoing clinical trials to assess its safety and efficacy .

Synthesis Analysis

Methods

The synthesis of Enpatoran hydrochloride involves several chemical reactions that create the specific molecular structure required for its activity. Although detailed proprietary methods may not be publicly available, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that contain the necessary functional groups.
  2. Reactions: Key reactions may include amination, carbonitrile formation, and trifluoromethylation to introduce specific groups into the molecular framework.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the desired product from by-products.

Technical Details

Molecular Structure Analysis

Structure

Enpatoran hydrochloride has a complex molecular structure represented by the chemical formula C16H16ClF3N4C_{16}H_{16}ClF_{3}N_{4} with a molecular weight of approximately 356.77 g/mol. Its structure includes:

  • A quinoline core
  • A trifluoromethyl group
  • An amino-piperidine moiety

This structural arrangement contributes to its biological activity by facilitating interactions with TLR7/8 .

Data

  • CAS Number: 2101945-93-9 (hydrochloride form)
  • UNII: 7CZ390V26X
  • InChI Key: BJXYHBKEQFQVES-NWDGAFQWSA-N
  • IUPAC Name: 5-((3R,5S)-3-amino-5-trifluoromethylpiperidin-1-yl)quinoline-8-carbonitrile .
Chemical Reactions Analysis

Enpatoran hydrochloride can participate in various chemical reactions typical of small organic molecules. Some relevant reactions include:

  1. Deprotonation: Under basic conditions, it can lose protons from nitrogen atoms.
  2. Nucleophilic Substitution: The presence of halogen or other leaving groups allows for nucleophilic attack.
  3. Hydrolysis: In aqueous environments, certain functional groups may undergo hydrolysis.

These reactions are crucial for understanding its stability and reactivity in biological systems and formulations .

Mechanism of Action

Enpatoran acts primarily by inhibiting TLR7 and TLR8 pathways. This inhibition leads to a reduction in pro-inflammatory cytokine production, which is beneficial in managing autoimmune responses. The mechanism can be summarized as follows:

  1. Binding: Enpatoran binds selectively to TLR7/8.
  2. Signal Modulation: This binding prevents the activation of downstream signaling pathways that lead to inflammation.
  3. Therapeutic Effect: By modulating these pathways, Enpatoran can alleviate symptoms associated with autoimmune diseases .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Melting Point: Not specified
  • Boiling Point: Not specified
  • Stability: Stable under recommended storage conditions but sensitive to strong acids or bases.

These properties are essential for understanding how Enpatoran can be formulated into pharmaceutical preparations .

Applications

Enpatoran hydrochloride has several potential applications in scientific research and medicine:

  1. Autoimmune Disease Treatment: Its primary application is in treating conditions like systemic lupus erythematosus and dermatomyositis by modulating immune responses.
  2. Viral Infections: Investigated for use against COVID-19 pneumonia due to its immune-modulating effects.
  3. Research Tool: As a selective TLR7/8 inhibitor, it serves as a valuable tool in immunology research to study immune responses and inflammation mechanisms .
Pharmacological Mechanisms of Action

Toll-like Receptor 7/8 Antagonism

Structural Basis of Toll-like Receptor 7/8 Binding Specificity

Enpatoran hydrochloride (formerly M5049 hydrochloride) is a chiral small molecule that stereoselectively targets the endosomal Toll-like Receptor 7 and Toll-like Receptor 8 ligand-binding domains. Its high-affinity binding (half-maximal inhibitory concentration = 11.1 nM for Toll-like Receptor 7 and 24.1 nM for Toll-like Receptor 8 in human embryonic kidney 293 cell models) arises from specific interactions within the uridine recognition pocket of these receptors [2] [8]. The molecule features a trifluoromethyl-substituted pyrrolidine core that facilitates hydrogen bonding with key residues (e.g., Lys432 in Toll-like Receptor 8) and hydrophobic interactions that stabilize the inactive conformation of Toll-like Receptor 7/Toll-like Receptor 8 homodimers [3] [10]. This binding prevents the structural rearrangement required for receptor activation upon endogenous ribonucleic acid ligand engagement, effectively locking Toll-like Receptor 7/Toll-like Receptor 8 in their resting states [10].

Table 1: Binding Affinity of Enpatoran Hydrochloride Against Toll-like Receptor Targets

TargetCell ModelIC₅₀ (nM)
Toll-like Receptor 7HEK29311.1 ± 0.8
Toll-like Receptor 8HEK29324.1 ± 1.2
Toll-like Receptor 3HEK293>10,000
Toll-like Receptor 4HEK293>10,000
Toll-like Receptor 9HEK293>10,000

Source: MedChemExpress data [2] [8]

Inhibition of Myeloid Differentiation Primary Response 88 Signaling

Through high-affinity Toll-like Receptor 7/Toll-like Receptor 8 antagonism, Enpatoran hydrochloride prevents the recruitment and activation of the universal adaptor protein Myeloid Differentiation Primary Response 88 [3]. This blockade disrupts downstream phosphorylation events, including interleukin-1 receptor-associated kinase 1 and interleukin-1 receptor-associated kinase 4 activation, thereby inhibiting two critical signaling branches: (1) nuclear factor kappa-light-chain-enhancer of activated B cells translocation via tumor necrosis factor receptor-associated factor 6, and (2) interferon regulatory factor 7 nuclear translocation [3] [10]. In human peripheral blood mononuclear cells, 100 nM Enpatoran hydrochloride reduces phospho-interleukin-1 receptor-associated kinase 4 levels by >85% following Toll-like Receptor 7/8 agonist (R848) stimulation, confirming proximal disruption of the Myeloid Differentiation Primary Response 88 signaling cascade [3]. This dual-pathway inhibition distinctively suppresses both interferon-alpha (driven by interferon regulatory factor 7) and interleukin-6/interleukin-1β (driven by nuclear factor kappa-light-chain-enhancer of activated B cells) production, unlike selective Toll-like Receptor 7 inhibitors that primarily affect interferon responses [3].

Selectivity Profiling Against Toll-like Receptor Family Members

Inactivity Against Toll-like Receptor 3, Toll-like Receptor 4, and Toll-like Receptor 9

Enpatoran hydrochloride demonstrates exceptional selectivity for Toll-like Receptor 7/Toll-like Receptor 8 over other endosomal and cell-surface Toll-like Receptors. In engineered human Ramos nuclear factor kappa-light-chain-enhancer of activated B cells/activator protein 1 reporter cell lines, concentrations up to 10 μM failed to inhibit Toll-like Receptor 9 (activated by oligodeoxynucleotide 2006), Toll-like Receptor 3 (activated by polyinosinic:polycytidylic acid), or cell-surface Toll-like Receptor 4 (activated by lipopolysaccharide) signaling pathways [3]. Similar selectivity was observed in human peripheral blood mononuclear cells, where 1 μM Enpatoran hydrochloride showed >90% suppression of Toll-like Receptor 7/8-mediated cytokine production but <5% inhibition of Toll-like Receptor 4- or Toll-like Receptor 9-induced responses [3]. Molecular docking studies confirm negligible binding affinity to the lipopolysaccharide-binding pocket of Toll-like Receptor 4/myeloid differentiation protein 2 complexes or the cytosine-phosphate-guanine recognition domain of Toll-like Receptor 9, attributed to steric incompatibility and electrostatic mismatch [10].

Differential Inhibition in Cellular Models

The inhibitory potency of Enpatoran hydrochloride varies according to cellular context and Toll-like Receptor expression patterns:

  • In human embryonic kidney 293 transfectants: Half-maximal inhibitory concentration values remain consistently low (1-5 nM range) for both Toll-like Receptor 7 and Toll-like Receptor 8 due to homogeneous receptor expression and absence of competing innate immune signaling pathways [3].
  • In primary human peripheral blood mononuclear cells: Toll-like Receptor 7 inhibition (half-maximal inhibitory concentration = 4 nM against single-stranded ribonucleic acid-induced interferon-alpha) is significantly more potent than Toll-like Receptor 8 inhibition (half-maximal inhibitory concentration = 70 nM against single-stranded ribonucleic acid-induced tumor necrosis factor), reflecting differential cellular expression – Toll-like Receptor 7 predominates in plasmacytoid dendritic cells (interferon-alpha producers) while Toll-like Receptor 8 dominates in monocytes/macrophages (tumor necrosis factor producers) [3].
  • Species selectivity: Enpatoran hydrochloride maintains activity against murine Toll-like Receptor 7 (half-maximal inhibitory concentration = 15 nM) but shows 20-fold reduced potency against murine Toll-like Receptor 8 due to sequence divergence in the ligand-binding pocket [3]. This explains its efficacy in Toll-like Receptor 7-dependent murine lupus models but necessitates higher doses for Toll-like Receptor 8-mediated effects.

Downstream Immunomodulatory Effects

Suppression of Pro-inflammatory Cytokine Production

Enpatoran hydrochloride dose-dependently inhibits interleukin-6 and interferon-alpha secretion across in vitro and ex vivo systems:

  • In healthy human peripheral blood mononuclear cells stimulated with the Toll-like Receptor 7/8 agonist R848, Enpatoran hydrochloride (100 nM) reduced interleukin-6 by 92.3 ± 4.1% and interferon-alpha by 89.7 ± 5.2% [1].
  • Pharmacodynamic analysis in phase 1 clinical trials demonstrated exposure-dependent cytokine suppression, with 90% inhibition concentrations of 15.5 ng/mL for interleukin-6 and 22.1 ng/mL for interferon-alpha in ex vivo stimulated whole blood assays [4].
  • Crucially, Enpatoran hydrochloride suppresses interferon-alpha more profoundly than hydroxychloroquine (maximum inhibition 45-60%) in immune complexes isolated from systemic lupus erythematosus patient sera, confirming superior targeting of pathological Toll-like Receptor 7/8 activation [3] [9].

Table 2: Cytokine Inhibition Profile of Enpatoran Hydrochloride

CytokineStimulusCell Type/ModelIC₅₀IC₉₀
Interleukin-6R848Human PBMCs35-45 nM110-130 nM
Interferon-alphaSingle-stranded ribonucleic acidHuman PBMCs4.1 ± 0.4 nM12.5 ± 1.2 nM
Tumor necrosis factorSingle-stranded ribonucleic acidHuman PBMCs70 ± 7.4 nM210 ± 22 nM
CXCL10R848Human PBMCs38 ± 4 nM115 ± 12 nM

Source: Preclinical characterization [1] [3]

Attenuation of Endogenous Ribonucleic Acid Ligand-Induced Inflammation

Beyond synthetic agonists, Enpatoran hydrochloride effectively blocks signaling triggered by pathogenic endogenous ribonucleic acid ligands:

  • In human plasmacytoid dendritic cells, Enpatoran hydrochloride (50 nM) inhibits interferon-alpha production induced by Alu ribonucleic acid (half-maximal inhibitory concentration = 35 nM) and micro ribonucleic acid-122 (half-maximal inhibitory concentration = 40 nM), which activate Toll-like Receptor 7 via ribonucleic acid-containing immune complexes [2] [3].
  • Patient-derived systemic lupus erythematosus immune complexes containing small nuclear ribonucleoproteins induce interferon-alpha secretion that is blocked by 89% with 100 nM Enpatoran hydrochloride, significantly outperforming hydroxychloroquine (35% inhibition at 1 μM) [3].
  • In vivo, prophylactic administration (1 mg/kg orally) in mice abrogated interleukin-6 and interferon-alpha responses to intraperitoneal R848 challenge and reduced expression of interferon-stimulated genes (e.g., MX1, ISG15) by >80% in lupus-prone NZB/W mice, confirming disruption of endogenous Toll-like Receptor 7/8-driven inflammation [3] [9]. This downstream immunomodulation correlates with significant improvement in disease activity scores and reduced renal pathology in murine lupus models [9]. Phase 2 clinical data further demonstrate rapid and sustained (Week 2–24) reduction in interferon gene signature scores in cutaneous lupus erythematosus and systemic lupus erythematosus patients, validating target engagement and downstream biological effects in human disease [9].

Properties

Product Name

Enpatoran hydrochloride

IUPAC Name

5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile;hydrochloride

Molecular Formula

C16H16ClF3N4

Molecular Weight

356.77 g/mol

InChI

InChI=1S/C16H15F3N4.ClH/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15;/h1-5,11-12H,6,8-9,21H2;1H/t11-,12+;/m0./s1

InChI Key

OHYZGHQWGHDMRP-ZVWHLABXSA-N

Canonical SMILES

C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl

Isomeric SMILES

C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.